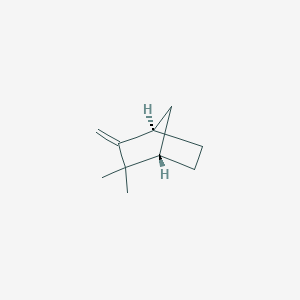

(-)-Camphene

Overview

Description

(-)-camphene is a camphene (2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane) that has S configuration at position 1 and R configuration at position 4. It is an enantiomer of a (+)-camphene.

Scientific Research Applications

Synthesis of Camphene Derivatives

- Overview : Camphene is a valuable natural renewable resource used in fine chemical, medicine, food, and materials industries. Its derivatives, including alcohols, ethers, phenols, ω-acyls, esters, and amides, have significant practical applications.

- Research Insight : The study by Weng Yu-hu (2015) provides a comprehensive summary of the synthesis and application research of camphene derivatives, highlighting their extensive use in various industries and proposing future research directions for exploiting camphene's potential (Weng Yu-hu, 2015).

Bone Tissue Engineering

- Overview : Camphene has been used to create macroporous polymeric microcarriers for bone tissue engineering.

- Research Insight : A study by Seok-Jung Hong et al. (2009) demonstrates the use of camphene to generate pores within a microsphere network, creating a bioactive surface conducive for bone marrow stromal cells, highlighting its potential in bone tissue engineering applications (Seok-Jung Hong et al., 2009).

Isomerization Catalyst

- Overview : Camphene is an intermediate compound in the production of commercial chemicals like isoborneol and camphor.

- Research Insights :

- A study by O. Chimal-Valencia et al. (2004) explored using ion exchange resins as catalysts for the isomerization of α-pinene to camphene, offering a new approach to camphene production (O. Chimal-Valencia et al., 2004).

- Another study by the same authors in 2004 provided additional insights into this process, emphasizing the optimization of yield and the effectiveness of the catalysts used (O. Chimal-Valencia et al., 2004).

Porous Ceramics Fabrication

- Overview : Camphene-based freeze-casting methods have been applied to create porous ceramics.

- Research Insight : A study by Jiecai Han et al. (2010) demonstrated the use of camphene in creating ZrO2 porous ceramics with controlled porosity and structure, suggesting its utility in novel ceramic fabrication (Jiecai Han et al., 2010).

Atmospheric Chemistry

- Overview : Camphene plays a significant role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA).

- Research Insights :

- A study by Mohanapriya Subramani et al. (2020) investigated the oxidation of camphene with OH radicals and its subsequent reactions in the atmosphere, providing insights into its degradation kinetics and atmospheric impact (Mohanapriya Subramani et al., 2020).

- Research by I. Afreh et al. (2020) used the GECKO-A model to study SOA formation from camphene, offering a detailed understanding of its role in environmental chemistry (I. Afreh et al., 2020).

Antitumor Activity

- Overview : Camphene has shown potential in cancer therapy, particularly in melanoma treatment.

- Research Insight : A study by N. Girola et al. (2015) found that camphene isolated from Piper cernuum induces apoptosis in melanoma cells and inhibits tumor growth in vivo, suggesting its therapeutic potential in cancer treatment (N. Girola et al., 2015).

Additive Manufacturing of Porous Ceramics

- Overview : Camphene has been utilized in the additive manufacturing of porous ceramics.

- Research Insight : A study by Gyu-Bin Choe et al. (2021) proposes using camphene/photopolymer solutions as a pore-forming agent for photocuring-assisted additive manufacturing, highlighting a novel approach in this field (Gyu-Bin Choe et al., 2021).

Synthesis of Hollow Nanostructures

- Overview : Camphene has been applied in the synthesis of hollow nanostructures for use in lithium-ion batteries.

- Research Insight : Jang Hyeok Oh et al. (2019) introduced a new synthesis strategy using camphene for the one-step synthesis of hollow NiO nanofibers, demonstrating its application in energy storage technologies (Jang Hyeok Oh et al., 2019).

Hypolipidemic Action

- Overview : Camphene exhibits hypolipidemic effects, reducing cholesterol and triglycerides.

- Research Insights :

- A study by I. Vallianou et al. (2016) showed that camphene exerts hypolipidemic action by affecting SREBP-1 and MTP expression (I. Vallianou et al., 2016).

- Another study by the same authors in 2011 demonstrated the reduction of plasma cholesterol and triglycerides in hyperlipidemic rats independently of HMG-CoA reductase activity (I. Vallianou et al., 2011).

Clotting Activity

- Overview : Sulfur-containing derivatives of camphene have shown anti-aggregating and anticoagulant activity.

- Research Insight : A study by A. A. Rakhmatullina et al. (2015) investigated the effects of synthesized camphene derivatives on blood clotting, revealing their potential in developing treatments for thrombophilia (A. A. Rakhmatullina et al., 2015).

Mechanism of Action

Target of Action

The primary targets of (-)-Camphene are yet to be definitively identified. The interaction of chemical compounds with biological targets is a complex process that involves various factors, including the compound’s structure, the target’s conformation, and the environment in which the interaction occurs .

Biochemical Pathways

It is known that the interaction of chemical compounds with biological systems can affect various biochemical pathways, leading to changes in cellular function . These changes can have downstream effects on the organism’s physiology and overall health.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial in determining its bioavailability and overall effect on the organism . These properties are influenced by the compound’s physicochemical characteristics, such as its molecular weight and lipophilicity.

Result of Action

The molecular and cellular effects of this compound’s action are complex and multifaceted. These effects can include changes in gene expression, alterations in cellular metabolism, and modulation of signaling pathways . The exact effects depend on the specific targets of this compound and the context in which the interaction occurs.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include the physical and chemical conditions of the environment, the presence of other chemical compounds, and the physiological state of the organism. Understanding how these factors influence the action of this compound is crucial for predicting its effects and optimizing its use.

Properties

IUPAC Name |

(1S,4R)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPUJAZIXJMDBK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@H](C2)C1=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046538 | |

| Record name | (-)-Camphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5794-04-7 | |

| Record name | l-Camphene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5794-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Camphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, (1S,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Camphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMPHENE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5YAV509FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (-)-camphene?

A1: The molecular formula of this compound is C10H16, and its molecular weight is 136.23 g/mol.

Q2: Is there any available spectroscopic data on this compound?

A2: Yes, researchers frequently employ gas chromatography-mass spectrometry (GC-MS) to analyze this compound and other volatile compounds in essential oils. [, , , , , , , , ]

Q3: What materials are compatible with this compound?

A3: this compound is often used in conjunction with biodegradable polyesters. In a study on air-filled polymeric microcapsules, this compound served as a solvent for the polyester, facilitating the formation of a polymeric wall during microcapsule production. []

Q4: How is this compound used in the production of other compounds?

A4: this compound can be isomerized to produce other valuable compounds. One study demonstrated the use of turpentine, rich in α-pinene and camphene, as a raw material for synthesizing camphor. Fractional distillation followed by isomerization of the α-pinene and camphene fractions yielded camphor with comparable conversion rates to commercial processes. []

Q5: How do structural modifications of this compound affect its biological activity?

A5: Researchers have synthesized derivatives of this compound to explore their anti-tuberculosis activity. Specifically, modifications to this compound led to the discovery of three derivatives that exhibited promising activity against multidrug-resistant Mycobacterium tuberculosis at acidic pH, synergy with the anti-tuberculosis drug pyrazinamide, and low cytotoxicity. []

Q6: Are there any challenges associated with the stability of this compound?

A6: One study found that this compound, along with tricyclene, presented challenges in the industrial production of air-filled polymeric microcapsules due to their melting points above 30°C. [] This highlights the need to consider stability and formulation strategies when working with this compound.

Q7: What is the environmental fate of toxaphene, a pesticide containing chlorinated camphenes?

A7: Toxaphene, now banned due to its environmental persistence and toxicity, serves as a reminder of the potential long-term effects of chlorinated camphenes. Research has shown that toxaphene persists in the environment, accumulating in the Arctic even after its ban. [] This highlights the importance of understanding the environmental impact and degradation pathways of compounds containing this compound.

Q8: Are there any alternatives to this compound in specific applications?

A8: In the production of air-filled polymeric microcapsules, researchers explored cyclooctane and cyclohexane as alternatives to this compound due to their wider liquid temperature range. These alternatives improved production yields and acoustic attenuation. [] This illustrates the potential for finding suitable substitutes for this compound depending on the desired application.

Q9: What tools are available for studying this compound and related compounds?

A9: Researchers utilize various analytical methods, including GC-MS [, , , , , , , , ], dynamic headspace sampling coupled with thermal desorption-GC-MS [], and proton transfer reaction-mass spectrometry (PTR-MS) []. These methods allow for the identification, quantification, and characterization of this compound and its derivatives in complex mixtures, enabling further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-](/img/structure/B1212205.png)